2-Methylacetoacetic acid
Overview
Description
2-Methylacetoacetic acid, also known as 2-methyl-3-oxobutanoic acid, is a 3-oxo monocarboxylic acid. It is structurally derived from acetoacetic acid by substituting a methyl group at the second position. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylacetoacetic acid can be synthesized through various methods. One common approach involves the reaction of methyl acetate with sodium methoxide, followed by hydrolysis and acidification to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of acetoacetic acid derivatives, followed by selective methylation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylacetoacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the keto group to a carboxyl group.
Reduction: The keto group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted acetoacetic acid derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Methylacetoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylacetoacetic acid involves its role as a Bronsted acid, where it donates a proton to a Bronsted base. This proton donation is crucial in various biochemical pathways, including those involved in energy production and metabolic regulation. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Acetoacetic acid: The parent compound, differing by the absence of the methyl group at the second position.
Methyl acetoacetate: An ester derivative of acetoacetic acid, commonly used in organic synthesis.
Ethyl acetoacetate: Another ester derivative, widely used in the synthesis of heterocyclic compounds .
Uniqueness: 2-Methylacetoacetic acid is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural modification enhances its utility in specific synthetic applications, making it a valuable intermediate in the production of various organic compounds .
Properties
IUPAC Name |
2-methyl-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJINGJZAOJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946615 | |
Record name | 2-Methyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-59-4 | |
Record name | 2-Methyl-3-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylacetoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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